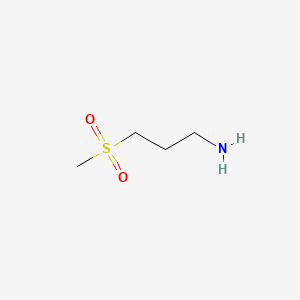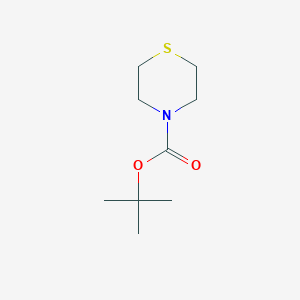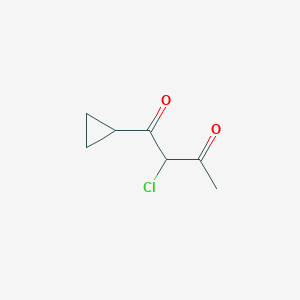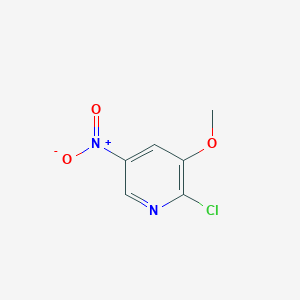
2-Bromo-3-(3-cyanophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(3-cyanophenyl)-1-propene, also known as 2-Bromo-3-cyanophenylpropene or 2-BCPP, is a synthetic compound that is used in a variety of scientific research applications. It is a halogenated aromatic compound that is derived from the condensation of bromine and 3-cyanophenylpropene. 2-BCPP has been studied for its ability to act as an inhibitor of enzymes, its potential use in the synthesis of other compounds, and its biochemical and physiological effects.
Scientific Research Applications
Downstream Processing of Biologically Produced Diols
- Present State and Perspective of Downstream Processing of Biologically Produced 1,3-Propanediol and 2,3-Butanediol : This study delves into the methods used for the recovery and purification of biologically produced diols, including 1,3-propanediol and 2,3-butanediol. The review emphasizes the significance of improving separation technologies like aqueous two-phase extraction, pervaporation, and reverse osmosis for an efficient downstream processing of biologically produced diols. The study notes the need for advancements in yield, purity, and energy consumption during the separation process (Xiu & Zeng, 2008).
Synthesis Methods in Organic Chemistry
- A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : Although not directly related to "2-Bromo-3-(3-cyanophenyl)-1-propene," this paper discusses a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. The study highlights challenges in the synthesis process and provides insights into the development of cost-effective and safe synthesis methods (Qiu et al., 2009).
Antimicrobial Activity of Compounds
- Antimicrobial Activity of Eugenol and Essential Oils Containing Eugenol : Although not directly on "this compound," this study offers insights into the antimicrobial properties of eugenol, a hydroxyphenyl propene. The review suggests the potential for structurally similar compounds to possess antimicrobial properties, thus hinting at the possible biological activities of compounds like "this compound" (Marchese et al., 2017).
Brominated Flame Retardants
- Novel Brominated Flame Retardants - A Review of Their Occurrence in Indoor Air, Dust, Consumer Goods, and Food : This review focuses on the occurrence of novel brominated flame retardants (NBFRs) in various environments and their potential risks. It discusses the need for more research on the occurrence, environmental fate, and toxicity of these compounds (Zuiderveen et al., 2020).
Environmental Implications of Brominated Compounds
- Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol (TBP) : This review provides a comprehensive overview of the environmental presence and toxicological effects of 2,4,6-Tribromophenol, highlighting the relevance of brominated compounds in the environment and their potential impact on human health (Koch & Sures, 2018).
Mechanism of Action
Target of Action
The primary target of 2-Bromo-3-(3-cyanophenyl)-1-propene is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for creating carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of biaryl compounds, which are common structures in many pharmaceuticals and organic materials .
Pharmacokinetics
It’s worth noting that organoboron compounds, such as this one, are generally considered to be stable, readily prepared, and environmentally benign . These properties could potentially impact the compound’s bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of biaryl compounds, which are valuable in various fields including pharmaceuticals and materials science .
Action Environment
The action of this compound, like other organoboron compounds, is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability of organoboron compounds can present challenges when it comes to removing the boron moiety at the end of a sequence if required .
Safety and Hazards
While specific safety and hazard information for “2-Bromo-3-(3-cyanophenyl)-1-propene” is not available, it’s important to handle all chemical compounds with care. General safety measures include wearing suitable personal protective equipment, using only in a chemical fume hood, and washing thoroughly after handling .
properties
IUPAC Name |
3-(2-bromoprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAOGXJVVHVVOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641139 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-71-7 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)




![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)
